

Application Note & Protocol: CB2R Agonist cAMP Functional Assay

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Compound of Interest

Compound Name: CB2R agonist 1

Cat. No.: B12403879

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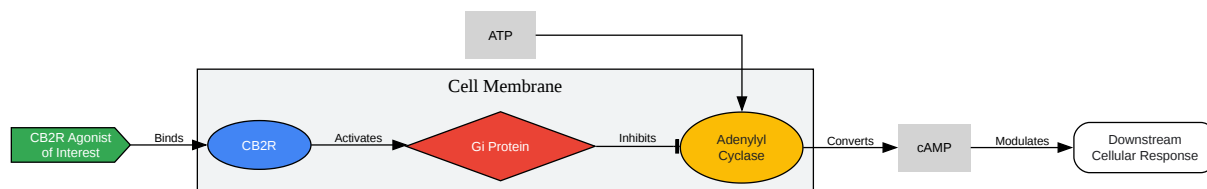
Introduction

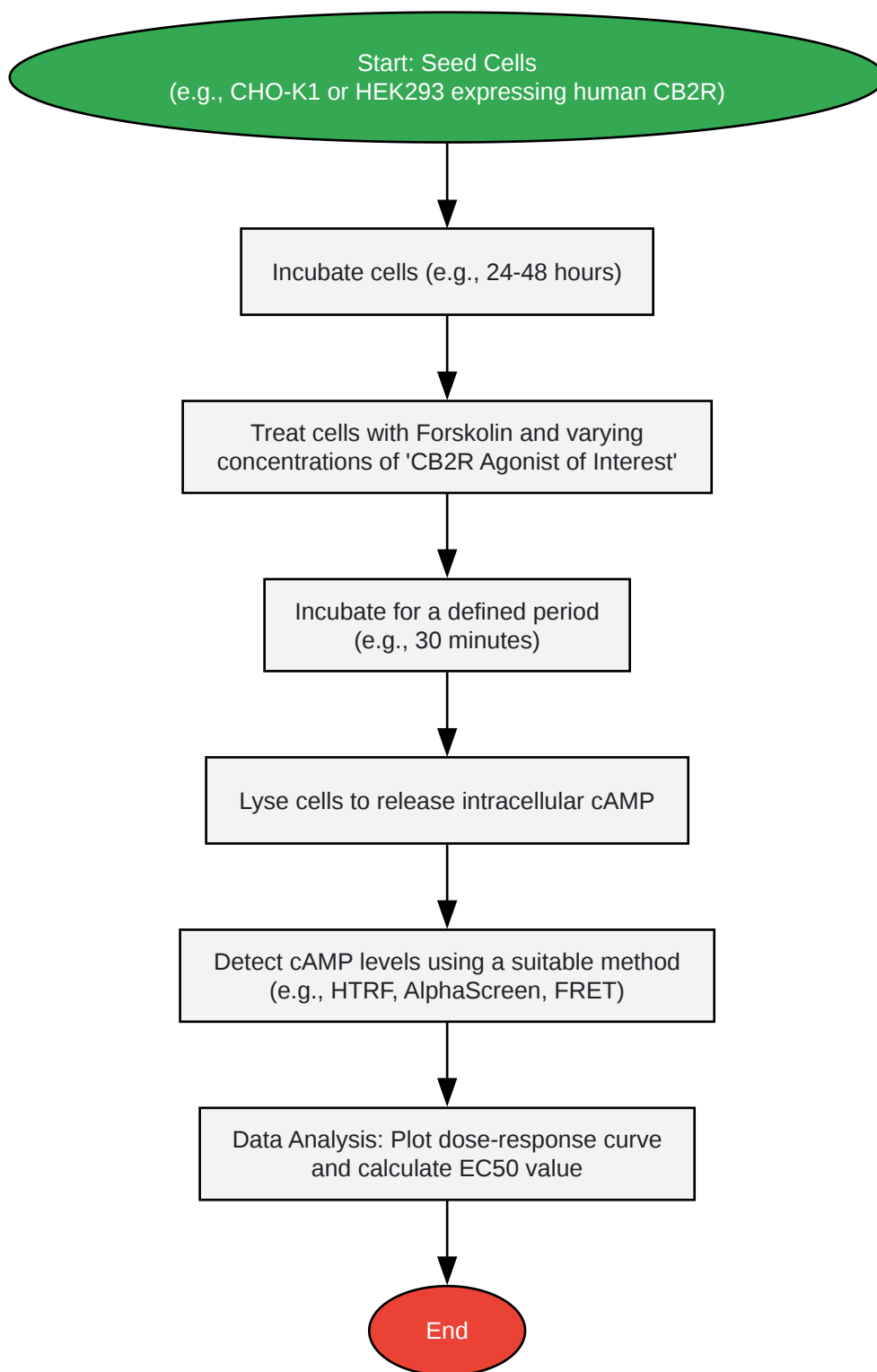
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and peripheral tissues.[1][2] As a therapeutic target, CB2R is implicated in various pathological conditions, including inflammation, pain, and neurodegenerative diseases.[2][3] The primary signaling pathway of CB2R involves coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase (AC) and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This application note provides a detailed protocol for a functional assay to characterize the activity of a novel CB2R agonist ("CB2R Agonist of Interest") by measuring its effect on cAMP production.

Activation of the CB2 receptor by an agonist triggers the dissociation of the Gi protein heterotrimer into G α i and G β γ subunits. The activated G α i subunit directly inhibits adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. Therefore, a functional CB2R agonist will cause a dose-dependent decrease in intracellular cAMP levels. To measure this reduction, intracellular cAMP levels are often artificially elevated using forskolin, a direct activator of adenylyl cyclase. The agonist's potency is then determined by its ability to counteract this forskolin-induced cAMP production.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CB2R signaling pathway leading to cAMP inhibition and the general workflow of the functional assay.





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